3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C20H15BrN2O2S and its molecular weight is 427.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
The compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is an important intermediate in various chemical syntheses. For instance, Niu Wen-bo (2011) described its role in the synthesis of chlor-antraniliprole, a new insecticide. This process involves multiple steps, including nucleophilic substitution, cyclization, bromination, and hydrolysis, showcasing the compound's utility in complex chemical reactions (Niu Wen-bo, 2011).
Antimicrobial Activity
Another significant application of this compound is in the development of antimicrobial agents. T. El‐Emary, N. Al-muaikel, and O. S. Moustafa (2002) explored its use in creating new heterocycles with antimicrobial properties. Their research involved treating 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, resulting in various derivatives that showed promise as antimicrobial compounds (T. El‐Emary et al., 2002).
Heterocycle Formation
The ability of this compound to form heterocycles is further exemplified in the work of Michael L. Davis, B. Wakefield, and Jacklyn A. Wardell (1992). They demonstrated how deprotonation of 3-methylazines followed by reaction with benzonitile could create intermediates that cyclize into pyrrolo-pyridines. This versatile reaction pathway highlights the compound's role in producing a variety of heterocyclic structures (Michael L. Davis et al., 1992).
Fischer Cyclization
A 2015 study by R. Alekseyev, S. Amirova, and V. Terenin focused on Fischer indole cyclization to create heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. Their method allowed for the synthesis of 5-bromo-7-azaindole scaffolds with various substituents, demonstrating the compound's flexibility in creating complex molecular structures (R. Alekseyev et al., 2015).
Synthesis of Arylthieno Pyridines
K. Kobayashi, D. Nakamura, Yasuhiko Shiroyama, S. Fukamachi, and H. Konishi (2009) developed a method for synthesizing 3-arylthieno[2,3-b]pyridines. Their approach involved a short four-step sequence starting from 2-bromopyridines, culminating in an iodine-mediated cyclization. This research highlights the compound's role in streamlining the synthesis of complex molecules (K. Kobayashi et al., 2009).
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZLMPXDKFHBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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